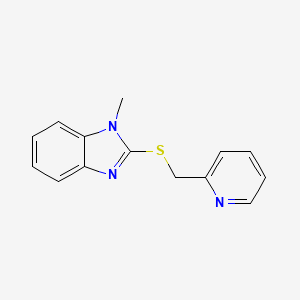
N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, also known as MPTN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTN is a synthetic molecule that belongs to the class of pyrazoles and naphthalenes. In
作用機序
N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide exerts its anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide reduces the production of prostaglandins and subsequently reduces inflammation.
Biochemical and Physiological Effects
N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been reported to have antioxidant and neuroprotective effects. N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
実験室実験の利点と制限
One of the significant advantages of using N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide in lab experiments is its synthetic nature, which allows for precise control over its properties and purity. However, one of the limitations of using N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several future directions for the scientific research of N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to have neuroprotective effects, and further research is needed to explore its potential therapeutic applications in these diseases. Another area of interest is the development of novel N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide derivatives with improved solubility and bioavailability.
Conclusion
In conclusion, N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic molecule that has shown promising potential in various scientific research applications. Its anti-inflammatory, antioxidant, and neuroprotective properties make it an attractive candidate for the development of novel therapeutics. Further research is needed to explore its potential applications in the treatment of various diseases and the development of novel derivatives.
合成法
The synthesis of N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves the reaction of 1-methylpyrazole with 2-naphthoyl chloride in the presence of a base. The resulting intermediate is then reduced with sodium borohydride to yield N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide. The purity of the final product is confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has shown promising potential in various scientific research applications. One of the significant areas of interest is its anti-inflammatory properties. N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the development of various inflammatory diseases such as rheumatoid arthritis and asthma.
特性
IUPAC Name |
N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18-9-8-14(17-18)16-15(19)13-7-6-11-4-2-3-5-12(11)10-13/h6-10H,2-5H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJFZVVORFZVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)

![5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-yl(pyrrolidin-1-yl)methanone](/img/structure/B7461644.png)


![6-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7461661.png)
![2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide](/img/structure/B7461673.png)




![N-cyclopropyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7461724.png)
